molecular formula C8H16N2O4S B13979099 Tert-butyl (azetidin-1-ylsulfonyl)carbamate

Tert-butyl (azetidin-1-ylsulfonyl)carbamate

Cat. No.: B13979099
M. Wt: 236.29 g/mol
InChI Key: VGPXHSDEUZAEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (azetidin-1-ylsulfonyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a sulfonyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (azetidin-1-ylsulfonyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product . Another method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with azetidine to form the carbamate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (azetidin-1-ylsulfonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, oxidized or reduced derivatives, and the corresponding amines from hydrolysis.

Scientific Research Applications

Tert-butyl (azetidin-1-ylsulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (azetidin-1-ylsulfonyl)carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The sulfonyl group enhances the stability and reactivity of the compound, allowing for selective reactions under mild conditions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-ethynylphenyl)carbamate
  • Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Tert-butyl (azetidin-1-ylsulfonyl)carbamate is unique due to its combination of an azetidine ring and a sulfonyl group, which provides enhanced stability and reactivity compared to other carbamates. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(azetidin-1-ylsulfonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)9-15(12,13)10-5-4-6-10/h4-6H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPXHSDEUZAEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.